Cas no 69343-99-3 (5-bromo-1H-indol-3-amine)

5-Bromo-1H-indol-3-amine is a brominated indole derivative featuring an amine group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural framework is particularly useful for constructing heterocyclic compounds, including bioactive molecules and agrochemicals. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its utility extends to medicinal chemistry, where it serves as a precursor for developing indole-based therapeutics. Proper handling and storage are recommended to maintain its integrity.
5-bromo-1H-indol-3-amine structure
5-bromo-1H-indol-3-amine structure
Product Name:5-bromo-1H-indol-3-amine
CAS No:69343-99-3
MF:C8H7BrN2
MW:211.058580636978
MDL:MFCD09834810
CID:826599
PubChem ID:12452818
Update Time:2025-08-05

5-bromo-1H-indol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1H-indol-3-amine
    • 5-bromo-indol-3-ylamine
    • 5-Bromo-3-aminoindole
    • 5-bromanyl-1H-indol-3-amine
    • J-516800
    • J-511637
    • 1H-Indol-3-amine, 5-bromo-
    • 69343-99-3
    • AKOS015898423
    • s10690
    • A905767
    • SCHEMBL3631962
    • CS-0270631
    • AMY4304
    • 3-Amino-5-bromoindole?
    • 3-AMINO-5-BROMOINDOLE
    • A829146
    • A7694
    • FT-0660535
    • MB07793
    • A9174
    • FT-0649037
    • EN300-371718
    • DTXSID70989055
    • MDL: MFCD09834810
    • Inchi: 1S/C8H7BrN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2
    • InChI Key: SONHFBNXEWKXMN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(=CN2)N

Computed Properties

  • Exact Mass: 209.97926g/mol
  • Monoisotopic Mass: 209.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • Density: 1.753±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 255-257 ºC (benzene )
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),

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5-bromo-1H-indol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:69343-99-3)5-bromo-1H-indol-3-amine
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:21
Price ($):3035.0
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Additional information on 5-bromo-1H-indol-3-amine

Professional Introduction to 5-bromo-1H-indol-3-amine (CAS No. 69343-99-3)

5-bromo-1H-indol-3-amine, with the chemical formula C9H7BrN2, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its versatile biological activities. The presence of both bromine and amine functional groups makes it a valuable scaffold for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties.

The CAS No. 69343-99-3 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, featuring a brominated indole core, positions it as a key building block in the development of novel therapeutic agents. Researchers have leveraged its reactivity to explore various pharmacological pathways, particularly in the quest for new treatments for neurological disorders and infectious diseases.

In recent years, 5-bromo-1H-indol-3-amine has been extensively studied for its potential in medicinal chemistry. One of the most compelling areas of research involves its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often dysregulated in diseases such as cancer and inflammation, making them attractive therapeutic targets. The bromine atom in 5-bromo-1H-indol-3-amine serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive compounds.

Moreover, the amine group at the 3-position of the indole ring provides a nucleophilic site that can be exploited for diversification. This has led to the exploration of its use in generating derivatives with enhanced solubility, bioavailability, and metabolic stability. Such attributes are critical for drug candidates intended for clinical use. For instance, researchers have utilized 5-bromo-1H-indol-3-amine to develop novel indole-based scaffolds that exhibit potent activity against enzymes implicated in metabolic syndromes.

Recent advancements in computational chemistry have further accelerated the discovery process involving 5-bromo-1H-indol-3-amine. Molecular modeling techniques have been employed to predict the binding modes of this compound with target proteins, aiding in the rational design of next-generation inhibitors. These simulations have not only guided experimental efforts but also provided insights into structure-activity relationships (SARs), which are essential for optimizing drug-like properties.

The agrochemical sector has also benefited from the versatility of 5-bromo-1H-indol-3-amine. Its derivatives have shown promise as lead compounds for developing novel pesticides and herbicides. The indole core is known to interact with biological systems in unique ways, making it an attractive motif for designing molecules that disrupt pathogenic processes without harming beneficial organisms. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.

In summary, 5-bromo-1H-indol-3-amine (CAS No. 69343-99-3) represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural features and reactivity profile have enabled researchers to explore diverse therapeutic avenues while adhering to stringent chemical principles. As our understanding of biological systems continues to evolve, compounds like 5-bromo-1H-indol-3-amine will remain indispensable tools in the quest for innovative solutions to global health challenges.

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Amadis Chemical Company Limited
(CAS:69343-99-3)5-bromo-1H-indol-3-amine
A905767
Purity:99%
Quantity:1g
Price ($):3035.0
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